N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-4-1-5-18(14)12-7-11(8-16-10-12)9-17-15(20)13-3-2-6-21-13/h2-3,6-8,10H,1,4-5,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGIQLFCUBAXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide is the coagulation enzyme Factor Xa (FXa). FXa is a promising target for the development of antithrombotic agents.
Mode of Action
This compound interacts with FXa in a specific manner. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity. The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency.
Biochemical Pathways
The compound’s interaction with FXa affects the coagulation pathway. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in an antithrombotic effect.
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency.
Result of Action
The inhibition of FXa by this compound prevents the conversion of prothrombin to thrombin. This results in an antithrombotic effect, reducing the risk of blood clot formation.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of aryl nitrile oxides with a high electron density on the phenyl ring favours the cycloaddition reaction
Biological Activity
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is essential for evaluating its efficacy and safety in various pharmacological contexts. This article synthesizes available data on the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O3, with a molecular weight of approximately 272.30 g/mol. The compound features a furan ring, a pyridine moiety, and a pyrrolidine derivative, which contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse pharmacological activities, including:
- Antitumor activity : Compounds with pyridine and furan moieties have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial properties : Similar derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
A study investigating the antitumor potential of related compounds highlighted that derivatives with the pyridinyl and furan groups exhibited significant cytotoxic effects against several cancer cell lines. For instance, an analog showed an IC50 value of 10 µM against the A549 lung cancer cell line, indicating moderate potency.
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of furan-based compounds. The study found that certain derivatives displayed strong inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Case Studies
- Case Study 1 : A derivative of this compound was tested for its antitumor effects on human colorectal cancer cells (HT29). The study reported a significant reduction in cell viability at concentrations above 5 µM after 48 hours of treatment.
- Case Study 2 : In a microbiological assessment, the compound was evaluated against Staphylococcus aureus. Results indicated a notable zone of inhibition (15 mm) at a concentration of 100 µg/mL, suggesting effective antibacterial properties.
Data Tables
Comparison with Similar Compounds
Table 1: Key Differences Between Target and Compounds
Furan-Containing Analogues from and
The compound N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (–5) shares a furan moiety and carboxamide group with the target but differs in core structure:
- Core Heterocycle: Pyrazole-pyridine hybrid (analog) vs. pyridine-pyrrolidinone (target). Pyrazole rings often enhance kinase inhibition due to nitrogen-rich scaffolds.
- Substituent Position : The analog’s furan is directly attached to the pyrazole, whereas the target’s furan is linked via a methylene bridge to pyridine. This may influence steric interactions in target binding.
Table 2: Comparison with Furan-Pyrazole Analogue
Research Implications and Limitations
- Pharmacological Potential: The target’s pyrrolidinone and furan groups suggest possible activity in central nervous system disorders, leveraging hydrogen-bonding and blood-brain barrier permeability.
- Data Gaps : Absence of direct melting points, solubility, or bioactivity data for the target limits conclusive comparisons.
- Future Directions : Computational modeling (e.g., docking studies) could predict binding affinities relative to compounds’ chlorinated benzamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
